

# Technical Guide: Physicochemical Properties of (S,R,S)-AHPC-Me-8-bromooctanoic acid

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## Compound of Interest

Compound Name: (S,R,S)-AHPC-Me-8-bromooctanoic acid

Cat. No.: B15579313

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Disclaimer: The compound **(S,R,S)-AHPC-Me-8-bromooctanoic acid** is a novel or not widely documented chemical entity. As such, the following data and protocols are presented as a representative guide based on the analysis of structurally similar compounds and standard organic chemistry principles. The quantitative data provided are estimations and should be confirmed through empirical testing.

## Introduction

(S,R,S)-AHPC-Me (8-(1-(methoxycarbonyl)-3-phenyl-3-(piperidin-2-yl)propyl)amino)octanoic acid is a complex molecule featuring a piperidine ring, a chiral center, and a brominated octanoic acid chain. This guide provides an overview of its predicted physicochemical properties, detailed methodologies for their experimental determination, and a hypothetical signaling pathway to guide future research. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of **(S,R,S)-AHPC-Me-8-bromooctanoic acid**. These values are derived from the analysis of its constituent functional groups and comparison with analogous chemical structures.

Property	Estimated Value	Units	Notes
Molecular Formula	C27H43BrN2O4	-	-
Molecular Weight	555.54	g/mol	Calculated based on the molecular formula.
Melting Point	120 - 135	°C	Estimated based on similar bicyclic amine derivatives. The range reflects potential polymorphic forms.
Boiling Point	> 400	°C	Estimated to be high due to the molecular weight and polar functional groups; likely to decompose before boiling under atmospheric pressure.
Solubility			
- Water	< 0.1	mg/mL	Predicted to have low aqueous solubility due to the large hydrophobic regions.
- DMSO	> 50	mg/mL	Expected to be highly soluble in polar aprotic solvents like DMSO.
- Ethanol	10 - 20	mg/mL	Predicted to have moderate solubility in alcohols.
pKa	8.5 - 9.5 (amine), 4.5 - 5.5 (acid)	-	The piperidine nitrogen is expected to be basic, while the carboxylic acid is acidic.

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logP	3.5 - 4.5	-	The octanol-water partition coefficient is predicted to be in this range, indicating a high degree of lipophilicity.
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## Experimental Protocols

The following are standard experimental protocols that can be adapted for the determination of the physicochemical properties of **(S,R,S)-AHPC-Me-8-bromooctanoic acid**.

### 3.1. Determination of Melting Point

- Apparatus: Digital melting point apparatus, capillary tubes.
- Procedure:
  - A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
  - The capillary tube is placed in the heating block of the melting point apparatus.
  - The temperature is increased at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the estimated melting point is approached.
  - The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

### 3.2. Determination of Solubility

- Apparatus: Analytical balance, vials, magnetic stirrer, centrifuge, HPLC-UV or UPLC-MS.
- Procedure (Shake-Flask Method):
  - An excess amount of the compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.

- The mixture is agitated using a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then centrifuged to pellet the undissolved solid.
- A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC-UV or UPLC-MS against a standard curve.

### 3.3. Determination of pKa (Potentiometric Titration)

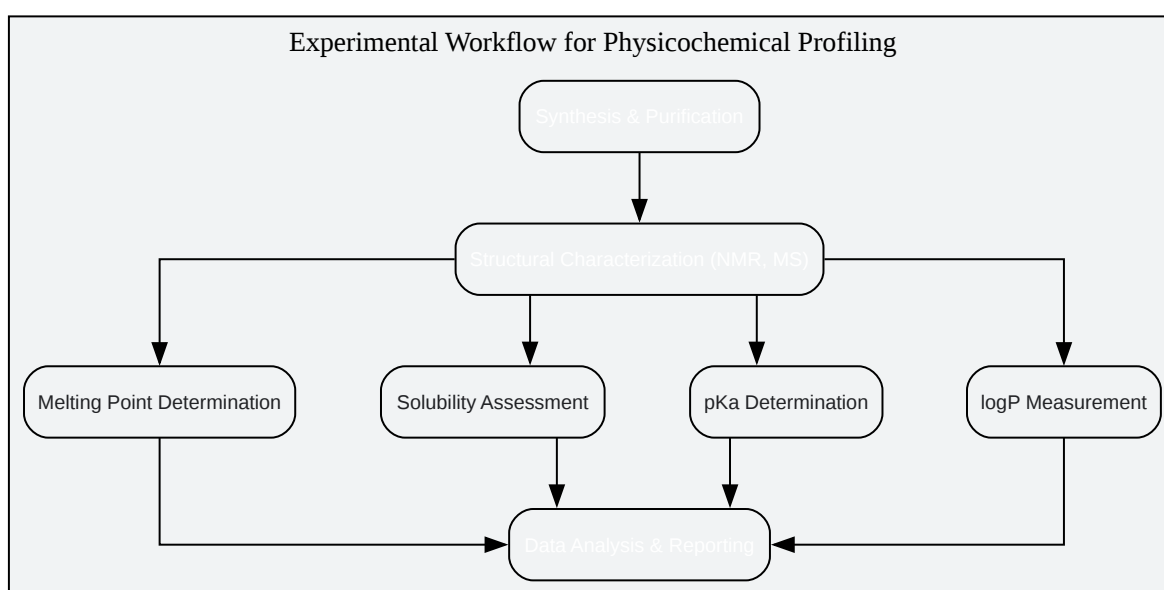
- Apparatus: pH meter, burette, stirrer, titration vessel.
- Procedure:
  - A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol).
  - The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
  - The pH of the solution is monitored throughout the titration.
  - The pKa values are determined from the half-equivalence points on the resulting titration curve.

### 3.4. Determination of logP (Octanol-Water Partition Coefficient)

- Apparatus: Separatory funnel, analytical balance, HPLC-UV or UPLC-MS.
- Procedure (Shake-Flask Method):
  - A known amount of the compound is dissolved in a mixture of n-octanol and water.
  - The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

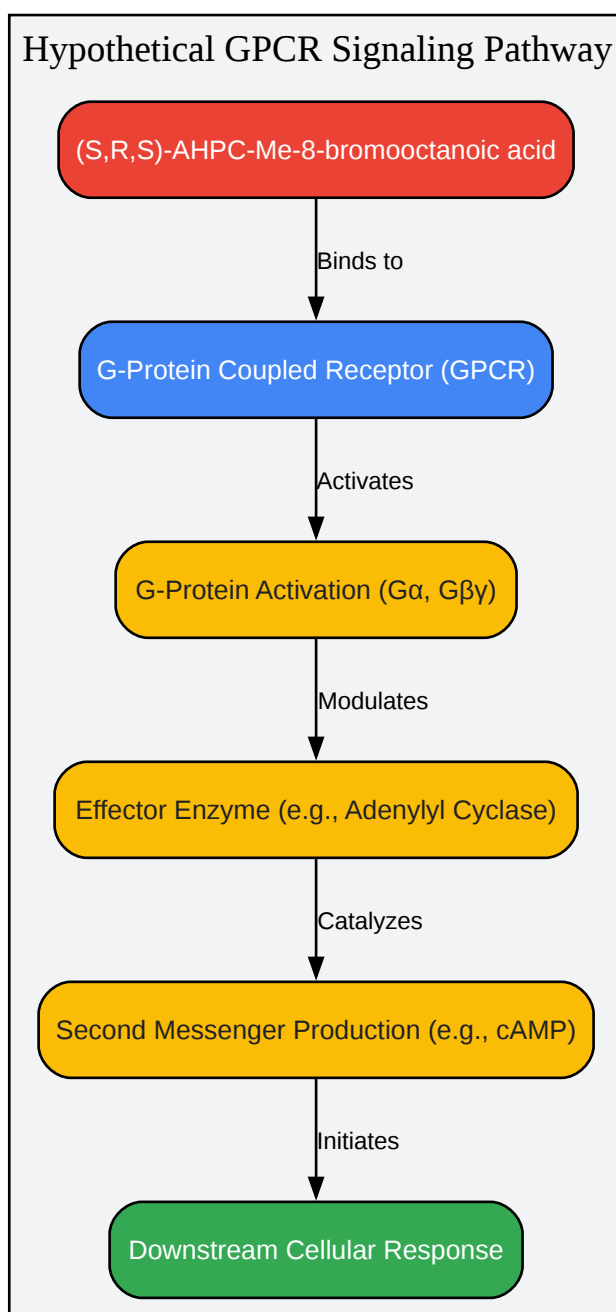
- The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical method.
- The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.

## Diagrams



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Caption: Workflow for Physicochemical Profiling.



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Caption: Hypothetical GPCR Signaling Pathway.

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